molecular formula C28H30N6O7 B147950 N(2)-(N-(N-(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)glycyl)-L-histidyl)-L-lysine CAS No. 132391-60-7

N(2)-(N-(N-(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)glycyl)-L-histidyl)-L-lysine

Cat. No. B147950
M. Wt: 562.6 g/mol
InChI Key: OZOILYIDULXYNI-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(2)-(N-(N-(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)glycyl)-L-histidyl)-L-lysine is a synthetic molecule that has been extensively studied in the field of biochemistry and pharmacology. This compound is commonly referred to as DHLA-His-Lys and has been shown to possess a wide range of biological activities. In

Mechanism Of Action

The mechanism of action of DHLA-His-Lys is not fully understood, but it is believed to act through multiple pathways. Its antioxidant activity is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, DHLA-His-Lys has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

DHLA-His-Lys has been shown to possess a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress, reduce inflammation, and possess antimicrobial properties. Additionally, DHLA-His-Lys has been studied for its potential use as a neuroprotective agent and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using DHLA-His-Lys in lab experiments is its ability to act as both an antioxidant and an anti-inflammatory agent, which makes it a useful tool for studying oxidative stress and inflammation in various cell types and animal models. Additionally, DHLA-His-Lys has been shown to possess antimicrobial properties, which makes it a potential candidate for studying the mechanisms of antimicrobial activity. One limitation of using DHLA-His-Lys in lab experiments is its relatively high cost compared to other antioxidants and anti-inflammatory agents.

Future Directions

There are several future directions for the study of DHLA-His-Lys. One direction is to further elucidate its mechanism of action and its potential use as a neuroprotective agent. Another direction is to study its potential use as an antimicrobial agent and to explore its mechanism of antimicrobial activity. Additionally, there is a need for further studies on the safety and toxicity of DHLA-His-Lys, as well as its pharmacokinetics and pharmacodynamics in various animal models and in humans.

Synthesis Methods

The synthesis of DHLA-His-Lys involves the coupling of three amino acids, namely glycine, histidine, and lysine, with a derivative of anthracene. The anthracene derivative used in the synthesis is 9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracene carboxylic acid, which is activated with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. The three amino acids are then coupled with the activated anthracene derivative using standard peptide synthesis techniques.

Scientific Research Applications

DHLA-His-Lys has been extensively studied in the field of biochemistry and pharmacology due to its ability to act as an antioxidant and an anti-inflammatory agent. It has been shown to protect against oxidative stress and reduce inflammation in various cell types and animal models. Additionally, DHLA-His-Lys has been shown to possess antimicrobial properties and has been studied for its potential use as an antimicrobial agent.

properties

CAS RN

132391-60-7

Product Name

N(2)-(N-(N-(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)glycyl)-L-histidyl)-L-lysine

Molecular Formula

C28H30N6O7

Molecular Weight

562.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[2-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C28H30N6O7/c29-10-4-3-7-19(28(40)41)34-27(39)20(11-15-12-30-14-32-15)33-22(36)13-31-18-8-9-21(35)24-23(18)25(37)16-5-1-2-6-17(16)26(24)38/h1-2,5-6,8-9,12,14,19-20,31,35H,3-4,7,10-11,13,29H2,(H,30,32)(H,33,36)(H,34,39)(H,40,41)/t19-,20-/m0/s1

InChI Key

OZOILYIDULXYNI-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCC(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)O

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCC(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCC(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)O

sequence

GHK

synonyms

1-hydroxy-4-(glycyl-histidyl-lysine)anthraquinone
4-(glycyl-histidyl-lysine)-1-hydroxyanthraquinone
Q-GHK

Origin of Product

United States

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